molecular formula C3H3FN2O B14184116 4-Fluoro-1H-pyrazol-1-ol CAS No. 921604-95-7

4-Fluoro-1H-pyrazol-1-ol

Cat. No.: B14184116
CAS No.: 921604-95-7
M. Wt: 102.07 g/mol
InChI Key: QPDMARZSEJMRNO-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrazol-1-ol: is a fluorinated heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrazol-1-ol can be achieved through several methods. One common approach involves the fluorination of pyrazole derivatives. For instance, the fluorination of 3,5-diarylpyrazole substrates using SelectfluorTM in acetonitrile at 90°C for 15 minutes yields 4-fluoro-pyrazole derivatives . Another method includes the reaction of hydrazines with fluoro-β-dicarbonyl substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using electrophilic fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrazol-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrazol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom at the 4-position, which significantly enhances its chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

921604-95-7

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

4-fluoro-1-hydroxypyrazole

InChI

InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-2,7H

InChI Key

QPDMARZSEJMRNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1O)F

Origin of Product

United States

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